molecular formula C7H14N2O B2920848 N-Methyl-N-(oxetan-3-yl)azetidin-3-amine CAS No. 1403813-32-0

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine

Cat. No.: B2920848
CAS No.: 1403813-32-0
M. Wt: 142.202
InChI Key: NQAZWQTURNLSRZ-UHFFFAOYSA-N
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Description

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine is a heterocyclic compound that features both azetidine and oxetane rings These rings are four-membered saturated heterocycles containing one nitrogen or oxygen atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic strategies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and oxetanes, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: A four-membered ring containing one oxygen atom.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperidine: A six-membered ring containing one nitrogen atom.

Uniqueness

N-Methyl-N-(oxetan-3-yl)azetidin-3-amine is unique due to the presence of both azetidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-methyl-N-(oxetan-3-yl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(6-2-8-3-6)7-4-10-5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAZWQTURNLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C2COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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